![molecular formula C18H20ClN3O B5526404 3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

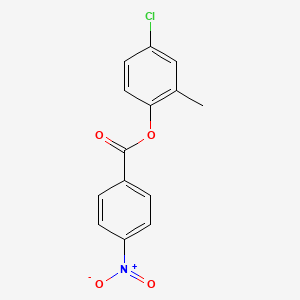

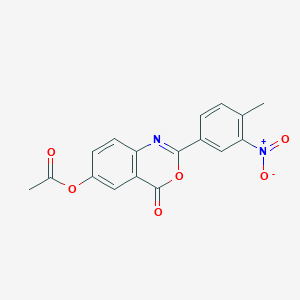

The synthesis of molecules structurally related to "3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol" involves several steps, including acetylation, reaction with piperazine, and subsequent deacetylation to yield the target product. The synthesis process aims to achieve a high yield and confirm the chemical structure of the compound through various analytical techniques such as IR, 1HNMR, and MS (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds within this family demonstrate specific planar configurations around the imine group, indicating a pi-conjugate system. Intramolecular hydrogen bonding and intermolecular interactions are critical for the stability of these molecules in their crystal structure (T. Akitsu, Y. Takeuchi, Y. Einaga, 2004).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically involve nucleophilic aromatic substitution reactions facilitated by conditions that promote the formation of heteroaryl ether core structures. These reactions are crucial for generating molecules with specific functional groups that can further react to produce desired derivatives (Alfred L Williams et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonds, along with π-π interactions, play a significant role in determining their physical state and behavior in different solvents.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, pH sensitivity, and electrochemical behavior, are determined by the functional groups present in the molecule. The presence of the piperazine ring and imino group significantly influences the compound's ability to participate in chemical reactions, including oxidation and addition reactions (Nadir Ghichi et al., 2018).

科学的研究の応用

Fluorescent Sensing and Detection

- Selective Fluorescent Zinc(II) Sensing : Schiff-base compounds, similar in structure to 3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol, have been used for selective fluorescent sensing of zinc(II) ions. These compounds show an increase in emission quantum yield upon addition of Zn2+ ions, with minimal interference from other biologically relevant metal ions (Roy, Dhara, Manassero, & Banerjee, 2009).

Anticancer and DNA/Protein Binding

- Copper(II) Complexes for Anticancer Activity : Schiff bases, structurally related to the compound , have been synthesized for copper(II) complexes with noted DNA/protein binding capabilities. These complexes demonstrate moderate anticancer activity against human breast cancer cell lines (Manna, Mistri, Patra, Mahish, Saren, Manne, Santra, Zangrando, & Puschmann, 2019).

Electrochemical and Magnetic Properties

- Electrochemical and Magnetic Studies : Similar compounds have been used to study electrochemical and magnetic behaviors. These studies are vital for understanding the physical properties of materials for various applications, including in material science and chemistry (Bharathi, Sreedaran, Rahiman, Rajesh, & Narayanan, 2007).

Environmental and Analytical Applications

- Glyphosate Detection in Environmental Samples : Schiff-base compounds, structurally related, have been used as fluorescent probes for sensitive determination of glyphosate, an herbicide, in environmental and food samples. This demonstrates potential environmental monitoring and safety applications (Sun, Yang, Li, Wang, Wang, Li, Ye, & Fu, 2021).

Polymerization and Material Science

- Copper Complexes in Polymerization : Copper(II) complexes involving similar structures have been used in rac-lactide polymerization, highlighting their potential application in the field of polymer science and material engineering (Daneshmand, Randimbiarisolo, & Schaper, 2019).

Corrosion Inhibition

- Corrosion Inhibitors for Steel : Benzimidazole derivatives, structurally related to the compound, have been investigated as corrosion inhibitors for steel, showcasing potential applications in industrial settings to enhance the lifespan and durability of metal structures (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Safety and Hazards

特性

IUPAC Name |

3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c19-18-7-2-1-5-16(18)14-21-8-10-22(11-9-21)20-13-15-4-3-6-17(23)12-15/h1-7,12-13,23H,8-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTPQPDGPHCLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5526329.png)

![3,5-dimethoxy-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5526343.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)